molecular formula C7H8N2O2 B1395783 3,5-Dimethylpyrazine-2-carboxylic acid CAS No. 946493-27-2

3,5-Dimethylpyrazine-2-carboxylic acid

Cat. No.: B1395783
CAS No.: 946493-27-2
M. Wt: 152.15 g/mol
InChI Key: QBTHZBYYZUTCNC-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazine-2-carboxylic acid is a pyrazine derivative . It is a solid substance with a molecular weight of 152.15 .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the dehydrogenation of L-threonine to form L-2-amino-acetoacetate, which is then decarboxylated to form aminoacetone . Another study mentions the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H8N2O2 .

Scientific Research Applications

Pyrazine Derivatives in Food Chemistry

Pyrazines, including derivatives like 3,5-dimethylpyrazine-2-carboxylic acid, are significant in food chemistry for their flavor attributes. Liang et al. (2022) noted that these compounds, formed through the Maillard reaction in heated foods, convey odors such as "roasty," "nutty," and "earthy." They are prevalent in various foods, especially roasted coffee, and are metabolized into compounds like this compound in the human body (Liang et al., 2022).

Synthesis and Chemical Transformation

Schut, Mager, and Berends (2010) explored the conversion of pyrazine derivatives, demonstrating the chemical versatility of compounds like this compound. Their research into the transformation of pyrazine 2,5-dicarboxylic acid to various derivatives highlights the potential for synthesis and modification of pyrazine compounds in chemical research (Schut et al., 2010).

Role in Flavor Industry

Burdock and Carabin (2008) examined pyrazines like 2-ethyl-3,(5 or 6)-dimethylpyrazine in the context of their safety as food ingredients. These compounds are notable for their roasted odor and flavor, similar to this compound, and are a common component in the flavor industry (Burdock & Carabin, 2008).

Applications in Pharmaceutical and Biological Research

Studies on compounds related to this compound also extend to pharmaceutical and biological research. For instance, Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) synthesized novel nano organo solid acids with potential industrial applications, indicating the broader scope of pyrazine derivatives in various fields (Zolfigol et al., 2015).

Environmental and Ecological Studies

Li, Liu, and Chen (2019) investigated the ecological and environmental implications of pyrazine derivatives, including their impact on species like Solenopsis invicta. Their study on the alarm responses of these ants to pyrazine isomers underscores the ecological relevance of these compounds (Li et al., 2019).

Safety and Hazards

The safety information for 3,5-Dimethylpyrazine-2-carboxylic acid includes several hazard statements such as H302, H315, H319, H332, and H335. Precautionary measures include P261, P280, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylpyrazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with various enzymes and proteins, influencing their activity and function. One notable interaction is with aminoacetone oxidase, an enzyme involved in the oxidative deamination of aminoacetone. This interaction leads to the formation of this compound as a metabolic byproduct. Additionally, this compound can act as a substrate for cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent conversion to other metabolites .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of cytochrome P450 enzymes, leading to changes in the expression of genes involved in detoxification and metabolic processes. Furthermore, this compound has been shown to affect membrane fluidity in vascular smooth muscle cells, potentially impacting cellular signaling and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with aminoacetone oxidase results in the formation of a stable enzyme-substrate complex, leading to the production of this compound. Additionally, this compound can undergo hydroxylation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites that may further interact with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are influenced by the dosage administered. At low doses, this compound has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of metabolites and the disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It is formed as a byproduct of the oxidative deamination of aminoacetone by aminoacetone oxidase. Additionally, this compound can be further metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, specific transporters and binding proteins may facilitate its movement within cells. The distribution of this compound can affect its localization and accumulation, influencing its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it may exert its effects on enzyme activity and metabolic processes. Post-translational modifications and targeting signals can also influence the localization of this compound within cells .

Properties

IUPAC Name

3,5-dimethylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTHZBYYZUTCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700239
Record name 3,5-Dimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946493-27-2
Record name 3,5-Dimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to the flavor compound 2,3,5-trimethylpyrazine after we consume it in coffee?

A1: Research suggests that when you drink coffee containing 2,3,5-trimethylpyrazine, your body metabolizes it into several compounds. One of the major metabolites detected in urine after coffee consumption is 3,5-dimethylpyrazine-2-carboxylic acid. [] This means your body chemically modifies the original flavor compound, likely affecting how it's processed and eventually eliminated.

Q2: How did the researchers identify and measure this compound in urine?

A2: The researchers used a combination of techniques to identify and quantify the metabolites of 2,3,5-trimethylpyrazine. They first synthesized putative metabolites, including this compound, and characterized them using nuclear magnetic resonance and mass spectroscopy. These synthesized compounds served as standards for comparison. Then, they analyzed urine samples from coffee drinkers using a technique called stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS). This highly sensitive method allowed them to specifically detect and measure the levels of this compound in the urine samples. []

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